molecular formula C9H14N4O2 B1437404 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1082745-50-3

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B1437404
CAS No.: 1082745-50-3
M. Wt: 210.23 g/mol
InChI Key: KKKDXSBBYUMEEQ-UHFFFAOYSA-N
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Description

5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C9H14N4O2. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Formation of Tetrahydro-2H-pyran-4-ylamine: This intermediate is synthesized through the reduction of tetrahydro-2H-pyran-4-one using suitable reducing agents such as lithium aluminum hydride (LiAlH4).

  • Condensation Reaction: The tetrahydro-2H-pyran-4-ylamine is then reacted with hydrazine hydrate to form the pyrazole ring.

  • Carboxylation: The resulting pyrazole derivative is subjected to carboxylation using reagents like carbon dioxide (CO2) under high-pressure conditions to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used under controlled conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso- or nitro-derivatives of the compound.

  • Reduction: Amines derived from the carboxamide group.

  • Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential inhibitor of various enzymes. Its structural similarity to other biologically active molecules makes it a candidate for drug development.

Medicine: In medicine, 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide is being studied for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to act as a precursor for more complex compounds makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole-based compounds with different substituents on the ring.

  • Aminopyrazoles: Compounds containing an amino group on the pyrazole ring.

  • Carboxamide derivatives: Compounds with a carboxamide group in various positions.

Uniqueness: 5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and the tetrahydro-2H-pyran-4-yl moiety. This combination provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-amino-1-(oxan-4-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-8-7(9(11)14)5-12-13(8)6-1-3-15-4-2-6/h5-6H,1-4,10H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDXSBBYUMEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654925
Record name 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082745-50-3
Record name 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile (˜228 mmol) in ethanol (300 mL) was treated with 35% aqueous H2O2 (100 mL) followed by aqueous ammonia (300 mL). The reaction mixture was stirred for 48 h at ambient temp and then quenched with aq saturated sodium thiosulfate (800 mL) and concentrated under reduced pressure to remove most of the ethanol. The resulting solid was removed by filtration and washed with water (2×200 mL) and ether (2×150 mL). The solid was dried in vacuo to constant weight (31 g, 65% yield for 2 steps). 400 MHz 1H NMR (CD3OD) δ 7.67 (s, 1H), 4.27-4.21 (m, 1H), 4.03 (dd, J=11.6, 4.6 Hz, 2H), 3.28 (t, J=1.7 Hz, 2H), 2.14-2.04 (m, 2H), 1.81-1.78 (m, 2H). MS: (M1H m/z=382.2).
Quantity
228 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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